molecular formula C4H10Cl2Sn B052497 Diethyltin dichloride CAS No. 866-55-7

Diethyltin dichloride

Cat. No. B052497
CAS RN: 866-55-7
M. Wt: 247.74 g/mol
InChI Key: YFAXVVMIXZAKSR-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of diethyltin dichloride and its derivatives can be achieved through various chemical pathways. One common method involves the reaction of diethyltin with chlorine gas or through the use of chlorinating agents. This process results in the formation of diethyltin dichloride, which can then be purified and characterized using different analytical techniques.

Molecular Structure Analysis

The molecular and crystal structures of diethyltin dihalides, including diethyltin dichloride, have been determined using X-ray diffraction data. These compounds typically exhibit a geometry that is intermediate between tetrahedral and octahedral, with tin atoms forming four primary and two secondary bonds. The secondary bonding interactions are critical in determining the molecular geometry and properties of these compounds (Alcock & Sawyer, 1977).

Chemical Reactions and Properties

Diethyltin dichloride participates in various chemical reactions, including interactions with nucleotides and other organic molecules. Studies have shown that it can interact with the phosphate group of pyrimidic mononucleotides in aqueous solutions, leading to the formation of complexes with unique structural and chemical properties (Ghys et al., 2000). Additionally, diethyltin derivatives have been synthesized and characterized, revealing insights into the coordination chemistry and reactivity of these compounds.

Physical Properties Analysis

The physical properties of diethyltin dichloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure and bonding. The secondary bonds in diethyltin dichloride contribute to its solid-state packing and overall stability. The study of these properties is crucial for understanding the behavior of diethyltin dichloride in various chemical environments and for optimizing its applications in materials science and organic synthesis.

Chemical Properties Analysis

The chemical properties of diethyltin dichloride, including its reactivity, coordination behavior, and interaction with organic and inorganic ligands, are of significant interest. Spectroscopic and structural studies provide insights into the complexation reactions of diethyltin dichloride with different ligands, revealing the versatility of this compound in forming diverse chemical structures with potential applications in catalysis, polymerization, and materials science.

For more in-depth information and further research on diethyltin dichloride and its related compounds, the following references offer detailed analyses and findings:

Scientific Research Applications

  • Electrochemical Characteristics and Catalysis : Diethyltin dichloride has been studied for its electrochemical properties and its ability to catalyze the reduction of nitrate and nitrite, which can be useful in wastewater treatment (Long, Huang, Liao, & Li, 2003).

  • Antibacterial Properties : Research on Escherichia coli demonstrated that diethyltin dichloride can inhibit oxygen uptake by cells, affecting metabolism and potentially inhibiting growth. This suggests its potential as an antibacterial agent (Kahana & Sijpesteijn, 1967).

  • Interactions with Nucleotides : Studies have shown that diethyltin dichloride interacts with pyrimidic mononucleotides in aqueous solutions. This interaction is relevant to understanding its biological effects and potential applications in molecular biology (Ghys, Biesemans, Gielen, Garoufis, Hadjiliadis, Willem, & Martins, 2000).

  • Metabolism and Toxicity : Diethyltin dichloride's metabolism and toxicity were studied in rats, revealing insights into its biotransformation and effects in biological systems (Bridges, Davies, & Williams, 1967).

  • Complexation with Molecules : Research on the complexation of diethyltin dichloride with meso-tetraarylporphyrins has been conducted, which is significant for understanding its chemical behavior and potential applications in coordination chemistry (Asadi & Zabardasti, 2002).

  • Organotin Compounds in Polymerization : Diethyltin dichloride has been studied as an inhibitor in the polymerization of hexachlorocyclotriphosphazene, providing insights into its role in polymer chemistry (Cho, Sohn, & Jun, 1993).

  • Cytotoxicity and Antitumor Activity : There is significant research on the cytotoxicity of diethyltin dichloride against tumor cell lines, suggesting its potential application in cancer research and treatment (Gielen & Willem, 1992).

  • Interactions with Amino Acids and DNA Constituents : The interaction of diethyltin(IV) with amino acids and DNA constituents has been studied, which is important for understanding its biochemical interactions and potential therapeutic applications (AlJahdali, Abdelkarim, & El-Sherif, 2013).

Safety And Hazards

Diethyltin dichloride is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment when handling this chemical .

properties

IUPAC Name

dichloro(diethyl)stannane
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InChI

InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAXVVMIXZAKSR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](CC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10Cl2Sn
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DSSTOX Substance ID

DTXSID20235690
Record name Diethyltindichloride
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Molecular Weight

247.74 g/mol
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Physical Description

Crystalline solid; [Alfa Aesar MSDS]
Record name Diethyltin dichloride
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Product Name

Diethyltin dichloride

CAS RN

866-55-7
Record name Diethyltin dichloride
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Record name Diethyltin dichloride
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Record name DIETHYLTIN DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
WN Aldridge, JE Cremer - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… tion of diethyltin dichloride as a treatment … diethyltin dichloride do not produce the same clinical symptoms inrats. Furthermore, rats are protected from a lethal dose of diethyltin dichloride …
Number of citations: 240 www.ncbi.nlm.nih.gov
NW Alcock, JF Sawyer - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
The crystal and molecular structures of the diethyltin dihalides, R2SnX2[(1) X = Cl, (2) X = Br, (3) X = I], have been determined from diffractometer data. Crystal oarameters are: (1), …
Number of citations: 65 pubs.rsc.org
JW Bridges, DS Davies, RT Williams - Biochemical Journal, 1967 - portlandpress.com
… % ofthe injected diethyltin dichloride is de-ethylated to ethyltin3+. Since ethyltin and diethyltin are found in the urine and faeces after intraperitoneal injection of diethyltin dichloride and …
Number of citations: 68 portlandpress.com
L Kahana, AK Sijpesteijn - Antonie van Leeuwenhoek, 1967 - Springer
… inhibition of succinate and malate oxidation by diethyltin dichloride, while inhibition of α-keto … are inhibited by diethyltin dichloride. In many respects the effects of diethyltin dichloride on …
Number of citations: 7 link.springer.com
CR Dillard, EH McNeill, DE Simmons… - Journal of the American …, 1958 - ACS Publications
… of anhydrous ether was added dropwise 0.185 mole of pure diethyltin dichloride which was dissolved in 250 ml. of 1:1 benzene-ether mixture. The reaction mixture -was refluxed for 3 …
Number of citations: 50 pubs.acs.org
YQ Long, SS Huang, JP Liao, BF Li - Microchimica Acta, 2003 - Springer
The electrochemical characteristics of diethyltin dichloride on a platinum electrode were studied by cyclic voltammetry, rotating disk electrode and other methods. The results show that …
Number of citations: 3 link.springer.com
L Ghys, M Biesemans, M Gielen… - European Journal of …, 2000 - Wiley Online Library
… They also studied solid mixtures of the same diethyltin dichloride complex with 5’-AMP, 5’-… diethyltin dichloride and the 119Sn chemical shift of a mixture of the latter with the mononu- …
WN Aldridge, JE Cremer - Analyst, 1957 - pubs.rsc.org
… , diethyltin dichloride forms a … diethyltin dichloride, it can be shown that the maximum possible content of diethyltin sulphate in our triethyltin sulphate is 0.2 per cent. Diethyltin dichloride …
Number of citations: 80 pubs.rsc.org
HG Kuivila, R Sommer, DC Green - The Journal of Organic …, 1968 - ACS Publications
Under appropriate reaction conditions, organotin dichlorides with two different alkyl or aryl groups can be prepared in good yields by redistribution between organotin trichlorides and …
Number of citations: 28 pubs.acs.org
WP Neumann, G Burkhardt, E Heymann… - … Edition in English, 1963 - Wiley Online Library
… The reaction leading to ethyltin trichloride and triethyltin chloride is completed as soon as the reactants are mixed together; it is only thereafter that diethyltin dichloride begins to form …
Number of citations: 38 onlinelibrary.wiley.com

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